N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide
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Overview
Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a furan ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide are yet to be definitively identified. The pyrrolidine ring, a common feature in many bioactive compounds, is known for its ability to bind with high affinity to multiple receptors .
Mode of Action
It is believed that the compound interacts with its targets through a proline-competitive binding mode . This suggests that the compound may inhibit or modulate the activity of its targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, indole derivatives, which share a similar aromatic structure, have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
The pyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage, potentially enhancing its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with a bromoketone in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This reaction promotes C-C bond cleavage and forms the desired amide under mild, metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and furan rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but may differ in the other substituents.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are known for their biological activity.
Furan derivatives: Compounds with the furan ring, often used in medicinal chemistry.
Uniqueness
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide is unique due to the combination of three different heterocyclic rings in its structure. This unique arrangement provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(11-5-8-19-10-11)16-12-4-7-17(9-12)13-3-1-2-6-15-13/h1-3,5-6,8,10,12H,4,7,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXESGNVQVWWKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=COC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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